Neoaureothin

Antiviral HIV Polyketide

Neoaureothin (CAS 59795-94-7) resolves the potency ceiling of its analog aureothin, delivering a chain-extended polyketide scaffold with differentiated bioactivity for demanding research programs. • 2.4-fold greater anti-HIV potency vs. aureothin (IC50 2.2 nM vs. 5.3 nM), providing a stronger hit for lead optimization. • Validated AR antagonist with 1.75 nM IC50 in the LNCaP PSA assay, enabling precise prostate cancer pathway interrogation. • ≥98% purity with full analytical documentation; in-stock availability for immediate global dispatch.

Molecular Formula C28H31NO6
Molecular Weight 477.5 g/mol
Cat. No. B10814329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoaureothin
Molecular FormulaC28H31NO6
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2
InChIInChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3
InChIKeyIZICQJAGBLBAMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neoaureothin Procurement Specifications


Neoaureothin, also known as spectinabilin, is a nitroaryl-substituted polyketide metabolite primarily derived from *Streptomyces orinoci* and *Streptomyces spectabilis* [1]. Structurally, it features a unique γ-pyrone ring linked to a tetraene chain, distinguishing it within the broader class of type I modular polyketide synthase (PKS) products [2]. Its biosynthetic pathway, involving an unusual iterative module usage and a 4-nitrobenzoyl-CoA starter unit, is a key factor in its specific polyene backbone length, setting the stage for differential bioactivity compared to its close analog, aureothin [3].

Why Neoaureothin Cannot Substitute Aureothin


Generic substitution between neoaureothin and its closest analog, aureothin, is not viable due to a fundamental structural difference: the length of their polyene backbones. Neoaureothin is a chain-extended analog of aureothin, a variation that directly results from the distinct iterative programming of their respective PKS assembly lines [1]. This structural divergence translates into a quantifiable difference in potency for key biological targets, such as a ~2.4-fold lower anti-HIV IC50 value for neoaureothin (2.2 nM) compared to aureothin (5.3 nM) in the same assay system [2]. Consequently, selecting neoaureothin over aureothin is a critical decision for research programs targeting specific potency thresholds or studying the impact of polyene chain length on bioactivity and target engagement [3].

Neoaureothin Comparative Evidence


Anti-HIV Activity vs. Aureothin

In a direct anti-HIV screening assay, neoaureothin demonstrated superior antiviral potency compared to its closest structural analog, aureothin. Neoaureothin exhibited an IC50 of 2.2 ± 0.06 nM, which is 2.4-fold more potent than aureothin's IC50 of 5.3 ± 0.40 nM [1]. This data provides a clear quantitative basis for selecting neoaureothin as a starting point or reference compound for anti-HIV drug discovery efforts, particularly when higher initial potency is a key selection criterion.

Antiviral HIV Polyketide

Androgen Receptor Antagonism in LNCaP Cells

Neoaureothin functions as a potent androgen receptor (AR) antagonist, with distinct potency metrics depending on the assay endpoint. It inhibits dihydrotestosterone (DHT) binding to the AR with an IC50 of 13 μM, while inhibiting DHT-induced expression of prostate-specific antigen (PSA) in LNCaP cells with a much lower IC50 of 1.75 nM . This functional activity in a cellular context establishes a baseline for AR antagonism that can be used to compare and evaluate neoaureothin derivatives or other AR modulators.

Oncology Endocrinology Androgen Receptor

Cytotoxicity in Cancer Cell Lines

Neoaureothin exhibits a differential cytotoxic profile against a panel of human cancer cell lines. The IC50 values are reported as 34.3 μg/mL for A549 (lung carcinoma), 47 μg/mL for HCT116 (colorectal carcinoma), and 37.2 μg/mL for HepG2 (hepatocellular carcinoma) . This data defines a specific, cell line-dependent activity window that can serve as a comparator for engineered analogs aimed at improving cytotoxicity or selectivity.

Oncology Cytotoxicity Cancer

Nematicidal Activity Against B. xylophilus

In the context of agricultural nematode control, neoaureothin demonstrates potent activity against the pine wood nematode *Bursaphelenchus xylophilus*, with a reported LC50 of 0.84 μg/mL . This is further corroborated by in vivo efficacy, where neoaureothin treatment increased the survival of *Pinus densiflora* trees inoculated with the nematode . While direct comparative data to commercial nematicides is lacking at this stage, this establishes a quantifiable potency baseline for this specific target and application area.

Agriculture Nematocide Plant Protection

Enhanced Heterologous Production

For research programs requiring larger quantities, a key differentiator for neoaureothin is the recent demonstration of scalable production. Through quorum sensing-based metabolic engineering (QMP system) in a heterologous *Streptomyces coelicolor* host, neoaureothin production titers were increased by up to 4-fold without adversely affecting cell growth [1]. This engineering advancement addresses a major procurement hurdle common to complex natural products—low native titers—and provides a validated path toward a reliable, higher-volume supply chain.

Metabolic Engineering Bioprocessing Synthetic Biology

Neoaureothin Application Scenarios


Anti-HIV Lead Discovery and Optimization

Neoaureothin is an optimal starting point for anti-HIV drug discovery campaigns where high initial potency is critical. Its 2.4-fold improvement in IC50 over the close analog aureothin (2.2 nM vs. 5.3 nM) [1] provides a more potent scaffold for medicinal chemistry efforts. Research programs focused on generating semi-synthetic derivatives to further improve upon the natural product's photostability and selectivity can directly benchmark new molecules against this quantified baseline of neoaureothin's activity.

Androgen Receptor-Dependent Oncology Research

Neoaureothin serves as a well-characterized, functional antagonist for androgen receptor (AR) studies in prostate cancer models. Its defined IC50 of 1.75 nM for inhibiting DHT-induced PSA expression in LNCaP cells provides a precise benchmark for evaluating new AR antagonists or studying the downstream effects of AR pathway inhibition. This makes it a valuable tool compound for research into castration-resistant prostate cancer and other AR-driven malignancies.

Agricultural Nematocide Development

For agricultural chemical research, neoaureothin offers a validated, natural product-derived starting point for developing new nematicides against *B. xylophilus*. Its quantified LC50 of 0.84 μg/mL and demonstrated in vivo efficacy in *P. densiflora* trees establish a clear performance baseline. Industrial partners can use this data to evaluate neoaureothin as a lead compound or to benchmark the activity of novel synthetic nematicides.

Metabolic Engineering and Bioprocess Development

Neoaureothin is a model system for developing and validating advanced metabolic engineering strategies in *Streptomyces*. The demonstrated 4-fold titer improvement using the QMP system [2] provides a proven, quantifiable framework for groups working on polyketide overproduction. This makes it a compelling case study for academic labs and industrial bioprocess teams seeking to apply similar quorum-sensing or precursor engineering approaches to other high-value polyketides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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